Norursodeoxycholic Acid - 99697-24-2

Norursodeoxycholic Acid

Catalog Number: EVT-277660
CAS Number: 99697-24-2
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Norursodeoxycholic acid (norUDCA), also known as Norursodeoxycholic Acid, is a synthetic bile acid derivative, specifically a C23 homologue of Ursodeoxycholic acid (UDCA). [] It exhibits potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties. [] NorUDCA stands out due to its relative resistance to amidation, a characteristic that enables its cholehepatic shunting. [] This unique property contributes to its therapeutic potential for cholestatic liver and bile duct disorders, and potentially other non-cholestatic and metabolic liver diseases. []

Synthesis Analysis

The synthesis of norUDCA is achieved through the beta-oxidation of homoursodeoxycholic acid, a C25 homologue of UDCA, in the liver. [] This process generates two C23 bile acids: norUDCA and nor-beta-muricholic acid. []

Molecular Structure Analysis

NorUDCA undergoes extensive Phase I/II metabolism in the liver, which includes hydroxylation, sulfation, and glucuronidation. [] This biotransformation significantly increases the hydrophilicity of the bile acid, which facilitates its excretion. [] A major metabolic pathway involves C-5 hydroxylation in the liver, resulting in the formation of 5β-hydroxynorursodeoxycholic acid. [] This reaction is species-specific and not observed in rabbits, dogs, or humans. [] The dominant biotransformation product in humans is the C-23 ester glucuronide. []

Mechanism of Action
  • Increasing Bile Acid Hydrophilicity: Extensive metabolism, particularly glucuronidation, makes biliary bile acids more hydrophilic. [, ] This facilitates their excretion and reduces their toxicity.
  • Stimulating Bile Flow: The cholehepatic shunting of norUDCA induces a bicarbonate-rich hypercholeresis, [, ] effectively flushing injured bile ducts. [] This directly stimulates fluid secretion in cholangiocytes in a bicarbonate-dependent manner. []
  • Inducing Detoxification and Elimination Pathways: NorUDCA triggers the induction of bile acid detoxifying enzymes (Cyp2b10, Cyp3a11, and Sult2a1) and efflux pumps (Mrp3 and Mrp4). [] These enzymes and transporters aid in the detoxification and elimination of harmful bile acids, thus protecting the liver from cholestatic injury. []
Physical and Chemical Properties Analysis

NorUDCA is a weak acid in its unconjugated form, which allows for its reabsorption from bile by cholangiocytes and subsequent resecretion by hepatocytes. [] This cholehepatic shunting leads to a bicarbonate-rich hypercholeresis. []

Applications
  • Cholestatic Liver Disease Models: NorUDCA has been investigated extensively in Mdr2 (Abcb4) knockout mice, a well-established model for sclerosing cholangitis. [, , ] In these mice, norUDCA significantly improves liver tests, liver histology, reduces hepatic inflammation and fibrosis markers, and induces bile acid detoxification and transport systems. [, ] These findings highlight its potential as a therapeutic agent for cholestatic liver diseases in humans.
  • Lipid Metabolism Research: Studies in Abcb4(-/-) mice indicate that norUDCA can reverse liver injury and fibrosis, improve serum lipid profiles, modulate lipid metabolism enzyme activities, and restore hepatic lipid levels. [] This suggests a role for norUDCA in research related to lipid metabolism and its connection to chronic cholestatic liver injury.
  • Bile Acid Transporter Research: Investigations using mouse models have demonstrated that norUDCA's choleretic action is not dependent on the activity of major bile acid transporters like ASBT and OSTα. [] This implies that norUDCA may be researched in conjunction with ASBT inhibitors or bile acid sequestrants as a potential therapeutic strategy for cholestatic liver disease.
  • Immunometabolism Research: Recent studies demonstrate that norUDCA can modulate CD8+ T cell effector function, potentially contributing to its therapeutic efficacy independent of its anti-cholestatic effects. [] In a mouse model of hepatic injury, norUDCA ameliorated liver damage and systemic inflammation, highlighting its potential applications in research focusing on immune-mediated liver diseases and potentially beyond.
Future Directions
  • Clinical Trials: While initial clinical trials in PSC patients have demonstrated promising results, [, , ] larger-scale phase III trials are necessary to fully evaluate norUDCA's efficacy and safety in PSC and other cholestatic liver diseases.

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hydrophilic properties. It is clinically used for treating various cholestatic liver diseases, including primary biliary cholangitis (PBC). UDCA is known to improve liver function tests, but its efficacy in halting disease progression in conditions like primary sclerosing cholangitis (PSC) remains debated [, , , , , ].

Relevance: UDCA is the parent compound of norUDCA. NorUDCA is a C23 homolog of UDCA, featuring one fewer methylene group in its side chain [, , , ]. While both compounds share some therapeutic properties, research suggests that norUDCA demonstrates superior efficacy in certain cholestatic models. This difference is attributed to norUDCA's resistance to amidation, which facilitates cholehepatic shunting, leading to a bicarbonate-rich hypercholeresis believed to protect the liver from cholestatic injury [, , , ]. Unlike norUDCA, UDCA undergoes significant N-acyl amidation, particularly with taurine, which impacts its ability to undergo cholehepatic shunting [, , , ].

Tauroursodeoxycholic Acid (Tauroursodeoxycholic acid)

Relevance: Tauroursodeoxycholic acid is structurally related to norUDCA as it is a modified form of norUDCA’s parent compound, UDCA []. Research on taurolithocholic acid-induced cholestasis in rat livers indicates that while both tauroursodeoxycholic acid and its structural analog, tauronorursodeoxycholic acid, exhibit anticholestatic effects, tauroursodeoxycholic acid shows greater potency in reversing the cholestatic effects, improving bile flow and the secretion of the Mrp2 model substrate [].

Tauro-norursodeoxycholic acid (TauronorUDCA)

Relevance: Tauro-norursodeoxycholic acid is directly related to norUDCA through its conjugation with taurine []. This conjugation impacts its therapeutic efficacy and distinguishes it from norUDCA. Studies in Mdr2(-/-) mice, a model for sclerosing cholangitis, highlighted that while norUDCA significantly improved liver health and reduced fibrosis, tauro-norursodeoxycholic acid administration did not yield significant improvements []. The reduced efficacy of tauro-norursodeoxycholic acid compared to norUDCA is linked to the conjugation with taurine, which hinders cholehepatic shunting, a key mechanism for norUDCA's therapeutic benefits [, ].

24-Norchenodeoxycholic Acid (NorCDCA)

Relevance: The research highlights 24-Norchenodeoxycholic acid alongside norUDCA to investigate the impact of side chain length on bile acid metabolism []. Both compounds undergo 5β-hydroxylation in the liver, creating 5β-hydroxynorchenodeoxycholic acid and 5β-hydroxynorursodeoxycholic acid, respectively []. This parallel metabolism suggests shared metabolic pathways and emphasizes the significance of side-chain modifications in bile acid metabolism.

5β-Hydroxynorursodeoxycholic Acid

Relevance: This compound is a direct metabolite of norUDCA, highlighting a metabolic pathway for norUDCA in specific species, notably hamsters []. The formation of 5β-hydroxynorursodeoxycholic acid underscores the role of the liver in modifying and potentially detoxifying norUDCA [].

5β-Hydroxynorchenodeoxycholic Acid

Relevance: The formation of 5β-hydroxynorchenodeoxycholic acid from 24-norchenodeoxycholic acid, similar to the metabolism of norUDCA to 5β-hydroxynorursodeoxycholic acid, indicates a shared metabolic pathway for these side chain-modified bile acids []. This shared pathway further emphasizes the impact of side chain modifications on the biotransformation of bile acids.

Lithocholic Acid-Glucuronide

Relevance: Research indicates that norUDCA can competitively inhibit the formation of lithocholic acid-glucuronide in the liver []. This inhibition could have implications for managing cholestatic liver diseases, as lithocholic acid accumulation is associated with liver damage []. This finding suggests a potential additional mechanism for norUDCA's protective effects in cholestatic conditions.

Norusocholylglycine (nUCG)

Relevance: Norusocholylglycine is a conjugated form of norursocholic acid, a compound structurally similar to norUDCA []. Research shows that norusocholylglycine undergoes limited deconjugation in the enterohepatic circulation compared to cholylglycine, impacting its overall metabolism and potential therapeutic effects [].

Norusocholyltaurine (nUCT)

Relevance: Similar to norusocholylglycine, norusocholyltaurine is a conjugated form of norursocholic acid []. Studies indicate that it undergoes deconjugation primarily in the cecum, unlike norusocholylglycine []. Despite its structural similarity to norUDCA, norusocholyltaurine does not significantly enrich the bile acid pool, even with chronic feeding, suggesting a limited impact on bile acid composition [].

Properties

CAS Number

99697-24-2

Product Name

24-Norursodeoxycholic acid

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly

Synonyms

24-norUrsodeoxycholic acid, Norucholic acid, Norursodeoxycholic Acid

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.